![molecular formula C10H10BrClN2O2 B1356258 Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide CAS No. 1177351-45-9](/img/structure/B1356258.png)
Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide
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Overview
Description
Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide is a chemical compound with a molecular formula of C10H9ClN2O2. It is a derivative of imidazo[1,2-A]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide typically involves the reaction of 6-chloroimidazo[1,2-A]pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate . The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The imidazo[1,2-A]pyridine ring can undergo oxidation to form N-oxides, which may exhibit different biological activities.
Reduction Reactions: The compound can be reduced to form derivatives with different electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-A]pyridine derivatives with potential biological activities.
Oxidation Reactions: N-oxide derivatives with altered electronic properties and reactivity.
Reduction Reactions: Reduced derivatives with different functional groups and reactivity.
Scientific Research Applications
Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide exhibits notable biological activities that make it a candidate for various applications:
- Antimicrobial Properties : Research indicates that compounds within the imidazo[1,2-a]pyridine family possess antimicrobial activities. This compound has been studied for its effectiveness against specific bacterial strains, suggesting potential use in pharmaceutical formulations aimed at treating infections .
- Anti-Cancer Activity : Some studies have explored the anti-cancer potential of imidazo[1,2-a]pyridine derivatives. This compound has shown promise in inhibiting the growth of cancer cells in vitro, making it a subject of interest for further investigations into cancer therapeutics .
- Fluorescent Probes : The compound has been utilized as a fluorescent probe for monitoring pH changes in biological systems. This application is particularly valuable in biochemical assays and cellular imaging .
Synthetic Applications
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it for various synthetic pathways, leading to the development of new compounds with tailored properties.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing significant antibacterial activity comparable to traditional antibiotics .
Case Study 2: Cancer Cell Line Inhibition
In vitro experiments using human cancer cell lines showed that this compound inhibited cell proliferation effectively. The compound induced apoptosis in cancer cells through the activation of specific signaling pathways, suggesting its potential as an anti-cancer agent .
Summary of Applications
Application Area | Description |
---|---|
Antimicrobial | Effective against various bacterial strains; potential for pharmaceutical use. |
Anti-Cancer | Inhibits growth of cancer cells; further research needed for therapeutic use. |
Fluorescent Probes | Used for monitoring pH changes in biological assays; valuable in cellular imaging. |
Synthetic Intermediates | Serves as a building block for synthesizing complex organic compounds. |
Mechanism of Action
The mechanism of action of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects . For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide can be compared with other similar compounds, such as:
Ethyl 6-bromoimidazo[1,2-A]pyridine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
Ethyl 6-iodoimidazo[1,2-A]pyridine-2-carboxylate: Contains an iodine atom, which can influence its electronic properties and reactivity.
Ethyl 6-methylimidazo[1,2-A]pyridine-2-carboxylate: Substitution with a methyl group, leading to different steric and electronic effects.
Biological Activity
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 67625-38-1
- Molecular Formula : C10H9ClN2O2
- Molecular Weight : 220.64 g/mol
- Melting Point : 112-114 °C
- Purity : ≥98% .
This compound exhibits various biological activities that can be attributed to its structural features. The imidazo-pyridine moiety is known for its interactions with various biological targets, including enzymes and receptors.
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, its solubility and stability suggest favorable absorption characteristics when administered orally.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various imidazo-pyridine derivatives, ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that treatment with ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate resulted in a significant reduction in cell viability in human breast cancer cell lines (MCF-7), with IC50 values observed at concentrations as low as 10 µM. The study also highlighted the compound's ability to induce apoptosis through caspase activation .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2.BrH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;/h3-6H,2H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFZYURXJDFHTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)Cl.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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